4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18910987
InChI: InChI=1S/C15H15NO2/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H2,16,17)
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide

CAS No.:

Cat. No.: VC18910987

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-methylbenzamide
Standard InChI InChI=1S/C15H15NO2/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H2,16,17)
Standard InChI Key YHJFGYFZXKBEGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of two aromatic rings connected via a single carbon-carbon bond, forming a biphenyl scaffold. Key substituents include:

  • A methoxy group (-OCH3) at the 4' position of the second phenyl ring.

  • A methyl group (-CH3) at the 4 position of the first phenyl ring.

  • A carboxamide group (-CONH2) at the 2 position of the first phenyl ring.

The IUPAC name for this compound is 2-(4-methoxyphenyl)-5-methylbenzamide, and its canonical SMILES representation is CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
IUPAC Name2-(4-methoxyphenyl)-5-methylbenzamide
SMILESCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide typically involves three sequential steps:

Biphenyl Core Formation

A Suzuki-Miyaura coupling reaction is employed to construct the biphenyl backbone. This cross-coupling reaction pairs a boronic acid derivative with a halogenated aromatic compound (e.g., bromobenzene) in the presence of a palladium catalyst. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the carboxamide via reaction with ammonia or a primary amine. Thionyl chloride (SOCl2) is often used to generate the reactive acid chloride precursor, which is subsequently treated with ammonium hydroxide :
R-COOHSOCl2R-COClNH3R-CONH2\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{NH}_3} \text{R-CONH}_2

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Biphenyl formationPd(PPh3)4, K2CO3, DMF, 80°C85–90%
Methoxy substitution(CH3O)2SO2, H2SO4, 50°C75%
Carboxamide formationSOCl2, NH4OH, RT92%

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy group activates the aromatic ring toward EAS, facilitating reactions such as:

  • Nitration: Nitric acid (HNO3) in sulfuric acid introduces nitro groups predominantly at the ortho and para positions relative to the methoxy group.

  • Halogenation: Bromine (Br2) in acetic acid yields brominated derivatives.

Redox Reactions

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using potassium permanganate (KMnO4) under acidic conditions:
    Ar-CH3KMnO4,H+Ar-COOH\text{Ar-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Ar-COOH}

  • Reduction: Lithium aluminum hydride (LiAlH4) reduces the carboxamide to a primary amine:
    R-CONH2LiAlH4R-CH2NH2\text{R-CONH}_2 \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NH}_2

CompoundTarget PathwayIC50/EC50
4'-Methoxy-4-methyl derivativeTubulin polymerization0.48 µM
4'-Nitro analogCOX-2 inhibition1.2 µM

Materials Science Applications

The compound’s rigid biphenyl core and polar carboxamide group make it a candidate for:

  • Liquid Crystal Displays (LCDs): Modifies dielectric anisotropy in nematic phases.

  • Polymer Additives: Enhances thermal stability in polyamide composites.

Mechanism of Action

The carboxamide group facilitates hydrogen bonding with biological targets, while the methoxy and methyl groups enhance lipophilicity, promoting membrane permeability. In anticancer contexts, the compound may intercalate DNA or inhibit topoisomerase II, though detailed mechanistic studies are pending.

Comparison with Related Compounds

Structural Analogs

  • 4'-Methoxybiphenyl-4-carboxylic Acid: Lacks the methyl and carboxamide groups, reducing receptor binding affinity .

  • 4-Methylbiphenyl-2-carboxamide: Absence of the methoxy group diminishes electron-donating effects, altering reactivity.

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